molecular formula C16H14ClN3 B1488135 1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine CAS No. 1202029-96-6

1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine

Cat. No. B1488135
CAS RN: 1202029-96-6
M. Wt: 283.75 g/mol
InChI Key: BWBJSZWYACADEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine” would likely involve aromatic rings due to the presence of phenyl groups, and a pyrazole ring . The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of “1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine” would depend on the specific conditions and reactants used. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine” would depend on its molecular structure. For instance, the presence of aromatic rings and a pyrazole ring could influence its polarity, solubility, and reactivity .

Safety And Hazards

The safety and hazards of “1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine” would depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate safety measures .

properties

IUPAC Name

2-(4-chlorophenyl)-4-(4-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-11-2-4-12(5-3-11)15-10-19-20(16(15)18)14-8-6-13(17)7-9-14/h2-10H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBJSZWYACADEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
Reactant of Route 2
1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
Reactant of Route 6
1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.